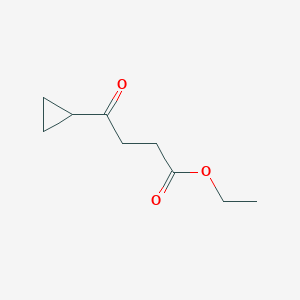

Ethyl 4-cyclopropyl-4-oxobutyrate

Description

BenchChem offers high-quality Ethyl 4-cyclopropyl-4-oxobutyrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-cyclopropyl-4-oxobutyrate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-cyclopropyl-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-2-12-9(11)6-5-8(10)7-3-4-7/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCVRWEFEFCNZSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20645659 | |

| Record name | Ethyl 4-cyclopropyl-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184297-33-4 | |

| Record name | Ethyl 4-cyclopropyl-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 4-cyclopropyl-3-oxobutanoate synthesis pathway

Technical Whitepaper: Scalable Synthesis of Ethyl 4-cyclopropyl-3-oxobutanoate

Executive Summary

Ethyl 4-cyclopropyl-3-oxobutanoate (CAS: 630399-84-7 / Derivatives) is a critical C4-building block in the synthesis of fluoroquinolone antibiotics (e.g., Moxifloxacin, Gatifloxacin) and agrochemicals.[1] Its structural core—a β-keto ester possessing a cyclopropyl moiety—presents a unique synthetic challenge: the cyclopropyl ring is prone to acid-catalyzed ring-opening, while the β-keto functionality is susceptible to hydrolysis and decarboxylation.[1]

This guide details two high-fidelity synthetic pathways. The Primary Industrial Protocol utilizes the Meldrum’s Acid activation strategy, favored for its scalability and high yield. The Secondary High-Fidelity Protocol employs the Masamune-Brooks (Magnesium Enolate) method, offering milder conditions for sensitive substrates.[1]

Retrosynthetic Analysis

To design a robust synthesis, we must disconnect the target molecule at the strategic C2–C3 bond.

-

Target: Ethyl 4-cyclopropyl-3-oxobutanoate[1]

-

Disconnection: Acylation of an acetate enolate equivalent.[1]

-

Key Precursor: Cyclopropylacetic acid (CPA).[1]

Figure 1: Retrosynthetic disconnection showing the convergence of Cyclopropylacetic acid and an acetate equivalent.[1]

Primary Protocol: The Meldrum’s Acid Route[2]

This pathway is the industrial "Gold Standard" for synthesizing β-keto esters from carboxylic acids.[1] It circumvents the self-condensation issues of the Claisen condensation and avoids the use of strong bases like NaH.

Mechanism:

-

Activation: Cyclopropylacetic acid is converted to its acid chloride or activated with CDI.[1]

-

Acylation: Reaction with Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) yields an acylated intermediate.[1]

-

Alcoholysis: Heating in ethanol induces ring fragmentation and decarboxylation, driving the equilibrium to the ester.

Experimental Workflow

Reagents:

-

Cyclopropylacetic acid (1.0 equiv)[1]

-

Thionyl Chloride (

) or Oxalyl Chloride (1.2 equiv)[1] -

Meldrum’s Acid (1.05 equiv)[1]

-

Pyridine (2.1 equiv)[1]

-

Dichloromethane (DCM) (anhydrous)[1]

-

Absolute Ethanol[1]

Step-by-Step Methodology:

-

Acid Chloride Formation:

-

Charge a reactor with Cyclopropylacetic acid (CPA) and DCM.[1]

-

Cool to 0°C. Add

dropwise (gas evolution control required).[1] -

Add catalytic DMF (dimethylformamide).[1]

-

Stir at RT for 2 hours. Evaporate solvent/excess

to yield Cyclopropylacetyl chloride.[1] Note: Do not distill at high temp to avoid ring opening.

-

-

Acylation of Meldrum’s Acid:

-

Dissolve Meldrum’s acid (1.05 equiv) in anhydrous DCM.[1] Cool to 0°C.[1][2][3][4][5]

-

Add Pyridine (2.1 equiv) slowly.[1] The solution may turn yellow/orange.

-

Add the crude Cyclopropylacetyl chloride (dissolved in DCM) dropwise over 60 minutes, maintaining T < 5°C.

-

Critical Process Parameter (CPP): Exotherm control is vital. Allow to warm to RT and stir for 2 hours.

-

Workup: Wash with dilute HCl (1M) to remove pyridine.[1] Dry organic layer (

) and concentrate.[1][3] Do not overheat. The intermediate is 5-(cyclopropylacetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione.[1]

-

-

Alcoholysis & Decarboxylation:

-

Dissolve the crude acylated intermediate in absolute Ethanol (10 volumes).

-

Heat to reflux (approx. 78°C).[1]

-

Observation: Vigorous evolution of

will occur.[1] Acetone is formed as a byproduct.[1] -

Reflux for 3–4 hours until gas evolution ceases.[1]

-

Purification: Vacuum distillation (bp approx. 90–95°C at 4 mmHg) or flash chromatography (Hexane/EtOAc).[1]

-

Figure 2: Reaction cascade for the Meldrum's Acid synthesis pathway.

Alternative Protocol: Masamune-Brooks Modification

For laboratories lacking ventilation for

Mechanism: Activation of the carboxylic acid with Carbonyldiimidazole (CDI) followed by nucleophilic attack by the magnesium salt of monoethyl malonate.

Protocol:

-

Magnesium Enolate Prep: React Potassium Monoethyl Malonate with

and -

Activation: React Cyclopropylacetic acid with CDI (1.1 equiv) in THF (1 hr, RT) to form the Acyl Imidazole.

-

Coupling: Combine the Acyl Imidazole solution with the Magnesium Enolate solution.

-

Quench: Acidify with 1M HCl.

-

Advantage: Occurs at Room Temperature; neutral pH during coupling.[1]

Comparative Data Analysis

| Feature | Meldrum's Acid Route | Masamune-Brooks Route | Claisen Condensation |

| Yield | 85–92% | 75–85% | 40–60% |

| Reagent Cost | Moderate (Meldrum's acid) | High (CDI, Malonate) | Low |

| Scalability | Excellent (Kg to Ton) | Good (g to Kg) | Poor (Viscosity/Safety) |

| Safety Profile | Imidazole byproduct | ||

| Atom Economy | Low (Loss of Acetone/CO2) | Moderate | High |

References

-

Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis.[1][6][2][5][8][9][10] 2. A general and versatile synthesis of β-keto esters.[1][6][11] The Journal of Organic Chemistry, 43(10), 2087–2088.

-

Clay, R. J., et al. (1993). Synthesis of beta-keto esters from acid chlorides and Meldrum's acid.[1][2][5] Synthesis, 1993(3), 290-292.[1]

-

Wierenga, W., & Skulnick, H. I. (1979). General, efficient, one-step synthesis of β-keto esters. The Journal of Organic Chemistry, 44(2), 310–311. (Masamune-Brooks context).

-

PubChem. (n.d.).[1] Ethyl 4-cyclopropyl-3-oxobutanoate (Compound Summary).

Sources

- 1. Ethyl 4-cyclopropyl-3-oxobutanoate | C9H14O3 | CID 21099281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. newhaven.edu [newhaven.edu]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. orgsyn.org [orgsyn.org]

- 5. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. ic.unicamp.br [ic.unicamp.br]

- 9. elearning.uniroma1.it [elearning.uniroma1.it]

- 10. Stereoselective Sequential Spirocyclopropanation/Cloke-Wilson Rearrangement Reactions for Synthesis of trans-β,γ-Disubstituted γ-Butyrolactones Using Alkylidene Meldrum's Acid and Benzyl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]

Spectroscopic data for Ethyl 4-cyclopropyl-2,4-dioxobutanoate

Executive Summary & Structural Context[1][2][3]

Ethyl 4-cyclopropyl-2,4-dioxobutanoate (CAS: 21080-80-8) is a critical C4-building block in the synthesis of fluoroquinolone antibiotics (e.g., Moxifloxacin, Ciprofloxacin analogs). Its structural integrity is defined by a 1,3-dicarbonyl backbone flanked by a cyclopropyl moiety and an ethyl ester.

For the analytical chemist, this molecule presents a classic "spectroscopic chameleon" effect due to rapid keto-enol tautomerism . In solution (particularly in non-polar solvents like CDCl₃), the compound exists predominantly as a stable, intramolecularly hydrogen-bonded enol, significantly altering its NMR and IR profiles compared to the theoretical diketo structure.

This guide provides a definitive protocol for the synthesis, purification, and spectroscopic validation of this intermediate, ensuring reproducible results in drug development workflows.

Structural Dynamics: The Tautomerism Challenge

Before interpreting spectra, one must understand the equilibrium. The "diketo" form is often the minor congener. The "enol" form is stabilized by a six-membered pseudo-ring formed via intramolecular hydrogen bonding.

Diagram 1: Tautomeric Equilibrium

Caption: Equilibrium between the 2,4-diketo form and the hydrogen-bonded enol form. In CDCl₃, the enol form typically exceeds 85%.

Synthesis Protocol

To ensure the spectroscopic data corresponds to a high-purity standard, the following synthesis protocol is recommended. This method utilizes a Claisen condensation strategy.[1]

Reaction: Cyclopropyl methyl ketone + Diethyl oxalate

Reagents:

-

Cyclopropyl methyl ketone (1.0 eq)

-

Diethyl oxalate (1.1 eq)

-

Sodium ethoxide (1.2 eq, freshly prepared or 21% wt in EtOH)

-

Solvent: Anhydrous Ethanol (EtOH)

-

Quench: H₂SO₄ (10% aq)

Step-by-Step Methodology:

-

Alkoxide Preparation: Charge a flame-dried 3-neck flask with anhydrous EtOH under N₂. Add sodium metal slowly to generate NaOEt in situ (or use commercial solution). Cool to 0°C.

-

Condensation: Add diethyl oxalate dropwise to the base. Stir for 15 minutes.

-

Addition: Add cyclopropyl methyl ketone dropwise over 30 minutes, maintaining temperature <10°C. The solution will turn yellow/orange.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours.

-

Workup: Evaporate EtOH under reduced pressure. Dissolve the solid residue (sodium enolate salt) in water.

-

Acidification: Wash the aqueous layer with diethyl ether (to remove unreacted ketone). Acidify the aqueous phase to pH 2.0 using 10% H₂SO₄.

-

Extraction: Extract the liberated oil with Dichloromethane (DCM) (3x). Dry over Na₂SO₄ and concentrate.

-

Purification: High-vacuum distillation or recrystallization from Hexane/EtOAc if solid.

Spectroscopic Data Specifications

The following data represents the Enol form , which is the dominant species observed in standard quality control (QC) solvents.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃ (Deuterated Chloroform) Frequency: 400 MHz

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Context |

| 14.50 - 15.20 | Broad Singlet | 1H | -OH | Enolic hydroxyl (Intramolecular H-bond) |

| 6.35 - 6.45 | Singlet | 1H | =CH- | Vinyl proton (C3) of the enol form |

| 4.38 | Quartet (J=7.1 Hz) | 2H | -O-CH₂- | Ethyl ester methylene |

| 2.05 - 2.15 | Multiplet | 1H | Cyclopropyl-CH | Methine proton on cyclopropyl ring |

| 1.39 | Triplet (J=7.1 Hz) | 3H | -CH₃ | Ethyl ester methyl |

| 1.15 - 1.25 | Multiplet | 2H | Cyclopropyl-CH₂ | Ring methylene (cis/trans avg) |

| 1.00 - 1.10 | Multiplet | 2H | Cyclopropyl-CH₂ | Ring methylene (cis/trans avg) |

Note: If the minor Diketo form is visible, look for a singlet at ~3.8-4.0 ppm corresponding to the -CH₂- between the two carbonyls.

Carbon NMR (¹³C NMR)

Solvent: CDCl₃

| Shift (δ ppm) | Assignment |

| 201.5 | C=O (Ketone/Enol carbon attached to cyclopropyl) |

| 162.0 | C=O (Ester carbonyl) |

| 170.5 | C-OH (Enolic carbon) |

| 98.5 | =CH- (Vinylic carbon C3) |

| 62.5 | -O-CH₂- (Ethyl ester) |

| 18.5 | Cyclopropyl CH (Methine) |

| 14.1 | -CH₃ (Ethyl methyl) |

| 11.5 | Cyclopropyl CH₂ |

Infrared Spectroscopy (FT-IR)

Method: Neat (ATR) or KBr Pellet

| Wavenumber (cm⁻¹) | Vibration Mode | Diagnostic Value |

| 3100 - 2500 | O-H stretch (Broad) | Indicates chelated enol form. |

| 3010 | C-H stretch (Cyclopropyl) | Characteristic "strained" C-H stretch. |

| 1735 | C=O stretch (Ester) | Sharp, distinct ester carbonyl. |

| 1610 - 1640 | C=O / C=C stretch | Broad, intense band. Represents the H-bonded ketone/enol system.[2][3][4][5] |

Mass Spectrometry (GC-MS / LC-MS)

Ionization: Electron Impact (EI, 70eV) or ESI+

-

Molecular Ion (M⁺): 184 m/z

-

Base Peak: Often 69 m/z (Cyclopropyl-C=O⁺) or fragments thereof.

-

Key Fragments:

-

m/z 139: [M - OEt]⁺ (Loss of ethoxy group)

-

m/z 111: [M - COOEt]⁺ (Loss of ester moiety)

-

m/z 41: Cyclopropyl cation (C₃H₅⁺)

-

Quality Control Workflow

To guarantee the material is suitable for downstream pharmaceutical synthesis, follow this logical validation path.

Diagram 2: Analytical Decision Tree

Caption: QC workflow ensuring >98% purity. NMR is the primary checkpoint for structural identity.

References

-

Synthesis of 2,4-dioxobutanoates

-

Akbarzadeh, T., et al. (2015). "Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors." Iranian Journal of Pharmaceutical Research, 14(3), 733–741.

-

-

Keto-Enol Tautomerism Mechanisms

- Manbeck, K. A., et al. (2022). "Keto–Enol Tautomerism." Encyclopedia MDPI.

-

General Spectroscopic Data for Cyclopropyl Ketones

-

BenchChem Application Notes.[6] "Using Cyclopropyl 2-(4-methylphenyl)ethyl ketone as a building block."

-

-

Compound Registry & Safety (CAS 21080-80-8)

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 22.1 Keto–Enol Tautomerism – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. researchgate.net [researchgate.net]

- 5. Keto–Enol Tautomerism | Encyclopedia MDPI [encyclopedia.pub]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Ethyl 4-cyclopropyl-2,4-dioxobutanoate | C9H12O4 | CID 16779961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ethyl 4-cyclopropyl-2,4-dioxobutanoate | CAS 21080-80-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 9. chemscene.com [chemscene.com]

- 10. Ethyl 4-cyclopropyl-2,4-dioxobutanoate | CymitQuimica [cymitquimica.com]

- 11. PubChemLite - Ethyl 4-cyclopropyl-2,4-dioxobutanoate (C9H12O4) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to CAS Number 21080-80-8: Structure and Properties

Initial investigations into the chemical substance designated by CAS number 21080-80-8 have revealed that this identifier does not correspond to a recognized compound in major chemical databases. Extensive searches have yielded no specific information regarding its chemical structure, properties, or synthesis. This suggests that the provided CAS number may be inaccurate or obsolete.

A Chemical Abstracts Service (CAS) Registry Number is a unique numerical identifier assigned to every chemical substance described in the open scientific literature. The absence of "21080-80-8" from these comprehensive registries indicates that a substance with this specific identifier is not publicly documented.

For researchers, scientists, and drug development professionals seeking information on a particular chemical entity, the accuracy of the CAS number is paramount for accessing reliable data. Without a valid identifier, it is not possible to provide a technical guide on the compound's core properties, structure, and potential applications.

We recommend verifying the CAS number to ensure it is correct and corresponds to the intended substance of interest. Accurate identification is the foundational step for any in-depth scientific and technical exploration. Once a valid CAS number is provided, a comprehensive guide can be developed to address the core requirements of your research and development needs.

An In-depth Technical Guide to Ethyl 4-cyclopropyl-3-oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Ethyl 4-cyclopropyl-3-oxobutanoate, a versatile building block in modern organic synthesis and medicinal chemistry. The unique juxtaposition of a reactive β-keto ester system and a strained cyclopropyl ring imparts this molecule with a distinct chemical profile, making it a valuable precursor for a variety of complex molecular architectures. This document details the physicochemical properties, spectroscopic signature, synthesis, reactivity, and safety considerations of Ethyl 4-cyclopropyl-3-oxobutanoate, with a focus on its applications in drug discovery and development. The strategic incorporation of the cyclopropyl moiety is a well-established method for enhancing the pharmacological properties of drug candidates, including metabolic stability and target-binding affinity. This guide serves as a critical resource for researchers leveraging this compound in their synthetic endeavors.

Introduction: The Strategic Importance of the Cyclopropyl Moiety

The cyclopropyl group is a highly sought-after structural motif in medicinal chemistry. Its incorporation into a molecule can significantly influence its conformational rigidity, lipophilicity, and metabolic stability. The strained three-membered ring can act as a bioisostere for other functional groups, such as a phenyl ring or a gem-dimethyl group, while introducing a unique three-dimensional character. This can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the cyclopropyl group can favorably modulate the pharmacokinetic properties of a drug candidate, making it a valuable tool in the optimization of lead compounds. Ethyl 4-cyclopropyl-3-oxobutanoate provides a readily accessible entry point to this valuable chemical space, combining the advantages of the cyclopropyl group with the versatile reactivity of a β-keto ester.

Physicochemical and Spectroscopic Profile

Physicochemical Properties

Ethyl 4-cyclopropyl-3-oxobutanoate is a liquid at room temperature and should be stored in a dry environment at 2-8°C.[1] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Weight | 170.21 g/mol | [2] |

| Chemical Formula | C₉H₁₄O₃ | [2] |

| CAS Number | 630399-84-7 | [2] |

| Physical Form | Liquid | [1] |

| Storage Temperature | 2-8°C | [1] |

| Purity | Typically ≥95% | [1] |

Spectroscopic Data (Predicted)

Due to the limited availability of public experimental spectra, the following data is predicted based on the analysis of structurally similar compounds and established principles of spectroscopy. It is crucial to note that β-keto esters like Ethyl 4-cyclopropyl-3-oxobutanoate can exist as a mixture of keto and enol tautomers in solution, which will be reflected in their NMR spectra.[3][4]

2.2.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the ethyl ester, the cyclopropyl ring, and the methylene protons of the butanoate chain. The presence of both keto and enol forms would result in two sets of signals for the protons adjacent to the carbonyl groups.

2.2.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display distinct signals for the nine carbon atoms in the molecule. The carbonyl carbons of the ketone and ester will appear significantly downfield. The carbons of the cyclopropyl ring will be observed in the upfield region. The presence of tautomers will also be evident in the ¹³C NMR spectrum.[4]

2.2.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester functionalities, typically in the range of 1700-1750 cm⁻¹. C-H stretching vibrations for the sp³ hybridized carbons will be observed around 2850-3000 cm⁻¹, and the characteristic C-H stretching of the cyclopropyl ring may appear at higher frequencies (>3000 cm⁻¹).

2.2.4. Mass Spectrometry (Predicted)

Mass spectral analysis is expected to show the molecular ion peak [M]⁺ and characteristic fragmentation patterns. Predicted m/z values for common adducts are presented in Table 2.[5]

| Adduct | Predicted m/z |

| [M+H]⁺ | 171.10158 |

| [M+Na]⁺ | 193.08352 |

| [M-H]⁻ | 169.08702 |

Synthesis and Reactivity

Synthetic Approaches

A potential synthetic pathway is outlined below:

Caption: Plausible synthetic route via Claisen condensation.

This proposed synthesis involves the base-mediated condensation of ethyl acetate and ethyl cyclopropylacetate. The choice of a non-nucleophilic base is critical to prevent side reactions.

Chemical Reactivity

The reactivity of Ethyl 4-cyclopropyl-3-oxobutanoate is dominated by the presence of the β-keto ester functionality. The acidic α-protons between the two carbonyl groups can be readily deprotonated by a base to form a stabilized enolate. This enolate is a powerful nucleophile and can participate in a wide range of chemical transformations, including:

-

Alkylation: Reaction with alkyl halides to introduce substituents at the α-position.

-

Acylation: Reaction with acyl chlorides or anhydrides.

-

Knoevenagel Condensation: Reaction with aldehydes and ketones.

-

Hantzsch Pyridine Synthesis: A four-component reaction to form dihydropyridines.

-

Paal-Knorr Pyrrole Synthesis: Reaction with primary amines to form substituted pyrroles.

The cyclopropyl ring is generally stable under many reaction conditions but can undergo ring-opening reactions under certain circumstances, such as in the presence of strong acids or transition metal catalysts. This can be a desirable transformation for the synthesis of more complex carbocyclic systems.

Applications in Drug Discovery and Development

The unique structural features of Ethyl 4-cyclopropyl-3-oxobutanoate make it an attractive starting material for the synthesis of a wide array of biologically active molecules. The cyclopropyl moiety is a well-established "privileged scaffold" in medicinal chemistry, known to impart favorable pharmacological properties.

Workflow: From Building Block to Drug Candidate

Caption: General workflow for utilizing the title compound in drug discovery.

While specific examples of marketed drugs derived directly from Ethyl 4-cyclopropyl-3-oxobutanoate are not prominently documented, its structural motifs are present in numerous clinical candidates and approved drugs. The β-keto ester functionality allows for its incorporation into heterocyclic ring systems, which are prevalent in pharmaceuticals. The cyclopropyl group can enhance metabolic stability by blocking sites of oxidative metabolism and can improve binding affinity by providing a conformationally constrained and lipophilic interaction point with the target protein.

Safety and Handling

Ethyl 4-cyclopropyl-3-oxobutanoate is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2]

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Wear protective gloves, eye protection, and face protection.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Use only outdoors or in a well-ventilated area.

-

Wash skin thoroughly after handling.

-

If swallowed, call a poison center or doctor if you feel unwell.

-

If on skin, wash with plenty of water.

-

If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety and handling information before use.

Conclusion

Ethyl 4-cyclopropyl-3-oxobutanoate is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its unique combination of a reactive β-keto ester and a stabilizing cyclopropyl group provides a powerful platform for the construction of complex and biologically active molecules. A thorough understanding of its properties, reactivity, and safe handling is essential for its effective utilization in research and development. This technical guide serves as a foundational resource for scientists and researchers seeking to leverage the potential of this important chemical intermediate.

References

-

PubChem. Ethyl 4-cyclopropyl-3-oxobutanoate. National Center for Biotechnology Information. [Link]

-

FooDB. Showing Compound Ethyl 3-oxobutanoate (FDB003241). [Link]

-

PubChemLite. Ethyl 4-cyclopropyl-3-oxobutanoate (C9H14O3). [Link]

-

Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Link]

-

ResearchGate. Synthesis, crystal and molecular structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate: Studies on antioxidant, antimicrobial activities and molecular docking. [Link]

-

The Good Scents Company. Refractive Index Information Catalog. [Link]

-

Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

-

YouTube. sample 13C NMR spectra of compounds with common functional groups. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

Royal Society of Chemistry. Supplementary Information. [Link]

- Google Patents. A new process for the synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol.

- Google Patents. US10336749B2 - Method for the preparation of (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide and the purification thereof for use as an active pharmaceutical ingredient.

-

Organic Syntheses. ethyl 3,3-diethoxypropanoate. [Link]

-

PubMed. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]

-

MDPI. FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis. [Link]

-

ResearchGate. Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. [Link]

- Google Patents.

-

RefractiveIndex.INFO. Refractive index of (C3H4O2)n (Polylactic acid, PLA) - Bodurov. [Link]

-

University of Colorado Boulder. Chem 4010/5326: Organic Spectroscopic Analysis Fall 2015 Problem Set 2. [Link]

-

ResearchGate. Synthesis of ethyl 4-(isoxazol-4-yl)-2,4-dioxobutanoates from ethyl 5-aroyl-4-pyrone-2-carboxylates and hydroxylamine. [Link]

-

Refractometer.pl. Refractive index of some selected substances. [Link]

-

NIST WebBook. spectrum image in SVG format. [Link]

-

Burdick & Jackson. Refractive Index. [Link]

-

Spectroscopy Online. The Infrared Spectra of Polymers IV: Rubbers. [Link]

Sources

- 1. Ethyl 4-cyclopropyl-3-oxobutanoate | 630399-84-7 [sigmaaldrich.com]

- 2. Ethyl 4-cyclopropyl-3-oxobutanoate | C9H14O3 | CID 21099281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. PubChemLite - Ethyl 4-cyclopropyl-3-oxobutanoate (C9H14O3) [pubchemlite.lcsb.uni.lu]

Technical Monograph: Ethyl 4-cyclopropyl-2,4-dioxobutanoate

The following technical guide details the structural analysis, synthetic pathways, and medicinal chemistry applications of Ethyl 4-cyclopropyl-2,4-dioxobutanoate .

Structural Analysis, Nomenclature, and Synthetic Utility in Drug Development

Introduction & Core Significance

Ethyl 4-cyclopropyl-2,4-dioxobutanoate (CAS: 21080-80-8) is a specialized

This molecule serves as a "linchpin" precursor for constructing isoxazoles, pyrazoles, and pyrimidines substituted with cyclopropyl groups. These motifs are critical in kinase inhibitors (e.g., Src kinase), antiviral agents, and novel antibiotics where the cyclopropyl group acts as a bioisostere for isopropyl or phenyl groups to modulate lipophilicity and receptor binding.

Nomenclature & Structural Analysis

IUPAC Designation

The Preferred IUPAC Name (PIN) is Ethyl 4-cyclopropyl-2,4-dioxobutanoate .

-

Parent Chain: Butanoate (4 carbons).

-

Principal Group: Ethyl ester (Position 1).

-

Substituents:

-

2,4-Dioxo: Ketone carbonyls at positions 2 (

) and 4 ( -

4-Cyclopropyl: A cyclopropyl ring attached to the terminal carbonyl (C4).

-

Structural Connectivity

The molecule features a linear 1,3-dicarbonyl system flanked by an ester and a cyclopropyl ring.

Tautomerism (The "Chameleon" Effect)

In solution, this molecule does not exist solely as the linear tri-keto species. The acidic methylene protons at C3 (flanked by two carbonyls) facilitate a dynamic equilibrium with enol forms. This tautomerism is stabilized by intramolecular hydrogen bonding, which is critical for its reactivity in condensation reactions.

Key Tautomers:

-

Diketo Form: The standard IUPAC structure.

-

Enol Form A: Enolization at C2-C3 (stabilized by ester conjugation).

-

Enol Form B: Enolization at C3-C4 (stabilized by the cyclopropyl ketone).

Figure 1: Keto-Enol tautomerism equilibrium.[2][3] The enol form is thermodynamically stabilized by a 6-membered intramolecular hydrogen bond.

Synthetic Protocol (Claisen Condensation)

The industrial standard for synthesizing Ethyl 4-cyclopropyl-2,4-dioxobutanoate utilizes a Claisen condensation between Diethyl oxalate and Cyclopropyl methyl ketone .

Reaction Logic

-

Reagents: Diethyl oxalate (electrophile) + Cyclopropyl methyl ketone (nucleophile).

-

Base: Sodium Ethoxide (NaOEt) is chosen to match the ester leaving group, preventing transesterification side products.

-

Thermodynamics: The reaction is driven to completion by the irreversible deprotonation of the product (which is more acidic than the starting ketone) by the base.

Step-by-Step Protocol

Safety Note: Sodium ethoxide is moisture-sensitive and corrosive. Perform under Nitrogen atmosphere.[4][5]

-

Preparation of Base:

-

Dissolve Sodium metal (1.0 eq) in anhydrous Ethanol at room temperature to generate fresh NaOEt.

-

Why: Commercial NaOEt often contains hydroxide impurities that hydrolyze the ester.

-

-

Condensation:

-

Cool the NaOEt solution to 0°C .

-

Add a mixture of Diethyl oxalate (1.2 eq) and Cyclopropyl methyl ketone (1.0 eq) dropwise over 30 minutes.

-

Control: Maintain temperature <5°C to prevent polymerization.

-

-

Reaction & Workup:

-

Allow to warm to Room Temperature (RT) and stir for 3–12 hours. The solution will turn yellow/amber.

-

Quench: Pour into ice-water and acidify to pH 2.0 with dilute

. -

Extraction: Extract with Ethyl Acetate or Dichloromethane. The product partitions into the organic phase.[4]

-

Purification: Distillation or use crude (purity often >90%).

-

Figure 2: Claisen condensation pathway. The reaction couples the methyl group of the ketone to the oxalate ester.

Physicochemical Data Summary

| Property | Value | Notes |

| Molecular Formula | ||

| Molecular Weight | 184.19 g/mol | |

| CAS Number | 21080-80-8 | |

| Appearance | Amber/Brown Liquid | Often oils out upon acidification |

| Boiling Point | ~280°C (predicted) | Decomposes at high T; usually used without distillation |

| Solubility | DCM, EtOAc, EtOH | Poor water solubility (acid form) |

| Acidity (pKa) | ~5–7 (C3 protons) | Highly acidic due to 1,3-dicarbonyl system |

Applications in Drug Development[9]

This molecule is a versatile C3-electrophile and C1,C3-binucleophile equivalent.

Heterocycle Formation

The 1,3-dicarbonyl backbone reacts avidly with binucleophiles (hydrazines, hydroxylamines, amidines) to form 5- and 6-membered rings.

-

Isoxazoles: Reaction with Hydroxylamine yields Ethyl 5-cyclopropylisoxazole-3-carboxylate .

-

Mechanism: O-attack at C2/C4 followed by cyclization.

-

Utility: Precursor for immunomodulators (e.g., Leflunomide analogs).

-

-

Pyrazoles: Reaction with Hydrazines yields Ethyl 5-cyclopropylpyrazole-3-carboxylate .

-

Utility: Scaffold for Src Kinase Inhibitors and COX-2 inhibitors.

-

-

Pyrimidines: Reaction with Amidines yields cyclopropyl-substituted pyrimidines.

The "Cyclopropyl Effect"

Incorporating the cyclopropyl group via this intermediate offers specific medicinal advantages:

-

Metabolic Blocking: The cyclopropyl group resists CYP450 oxidation better than an isopropyl or n-propyl group.

-

Conformational Lock: The rigid ring restricts the rotation of the side chain, potentially locking the pharmacophore into an active conformation for receptor binding.

References

-

PubChem. (2023). Ethyl 4-cyclopropyl-2,4-dioxobutanoate (Compound). National Library of Medicine. [Link]

-

Talebi, M., et al. (2015). Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors. Journal of Sciences, Islamic Republic of Iran. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Ethyl 4-cyclopropyl-2,4-dioxobutanoate | C9H12O4 | CID 16779961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.bg.ac.rs [chem.bg.ac.rs]

- 4. 21080-80-8 | Ethyl 4-cyclopropyl-2,4-dioxobutanoate | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]

- 5. ethyl 4-cyclopropyl-2,4-dioxobutanoate | 21080-80-8 [chemicalbook.com]

Physical and chemical properties of Ethyl 4-cyclopropyl-3-oxobutanoate

The following technical guide is structured as a "Master File" for Ethyl 4-cyclopropyl-3-oxobutanoate, designed to support researchers in medicinal chemistry and process development.

Executive Summary

Ethyl 4-cyclopropyl-3-oxobutanoate (CAS: 630399-84-7) is a specialized

Physicochemical Profile

The following data aggregates experimental values and high-confidence predicted constants for the keto-tautomer, which is the predominant form in neutral organic solvents.

| Property | Value | Conditions / Notes |

| IUPAC Name | Ethyl 4-cyclopropyl-3-oxobutanoate | |

| CAS Number | 630399-84-7 | Alternate: 24922-02-9 (generic) |

| Molecular Formula | ||

| Molecular Weight | 170.21 g/mol | |

| Appearance | Colorless to pale yellow liquid | Darkens upon oxidation |

| Boiling Point | 105–110 °C | @ 1.5 mmHg (Vacuum Distillation) |

| Density | @ 20 °C | |

| Refractive Index ( | 1.4520 | Estimated |

| Solubility | Miscible in DCM, EtOAc, MeOH, DMSO | Immiscible in water |

| Flash Point | > 100 °C | Closed Cup |

| pKa | ~11.0 | Active methylene protons ( |

Structural Characterization & Tautomerism

Like all

Keto-Enol Equilibrium Pathway

The following diagram illustrates the proton transfer mechanism stabilizing the enol form through a six-membered chelate ring.

Figure 1: Tautomeric equilibrium shifting between the dicarbonyl keto form and the H-bond stabilized enol form.

Spectroscopic Signature (NMR)

Identification requires recognizing the distinct signals of the cyclopropyl group and the active methylene.

-

NMR (

-

0.15 – 0.25 (m, 2H, Cyclopropyl

-

0.55 – 0.65 (m, 2H, Cyclopropyl

-

0.95 – 1.10 (m, 1H, Cyclopropyl

-

1.28 (t,

-

2.45 (d,

-

3.45 (s, 2H, Active

-

4.20 (q,

-

12.1 (s, 1H, Enol

-

0.15 – 0.25 (m, 2H, Cyclopropyl

Synthesis Protocol: The Meldrum's Acid Route

The most robust laboratory-scale synthesis avoids the instability of linear mixed anhydrides by utilizing Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) as an activation scaffold. This method ensures high yield and prevents O-acylation side products.

Reaction Workflow

Figure 2: Stepwise synthesis via the Meldrum's acid acylation-decarboxylation sequence.

Detailed Methodology

Step 1: Acid Chloride Formation

-

Charge a round-bottom flask with Cyclopropylacetic acid (1.0 equiv) and anhydrous DCM.

-

Add catalytic DMF (2-3 drops).

-

Add Oxalyl chloride or Thionyl chloride (1.2 equiv) dropwise at 0 °C.

-

Stir at room temperature for 2 hours until gas evolution ceases.

-

Concentrate in vacuo to yield crude Cyclopropylacetyl chloride.

Step 2: Acylation of Meldrum’s Acid

-

Dissolve Meldrum's acid (1.05 equiv) in anhydrous DCM.

-

Add Pyridine (2.0 equiv) and cool to 0 °C.

-

Add the crude acid chloride (dissolved in DCM) dropwise over 30 minutes. Exothermic reaction.[1]

-

Stir for 1 hour at 0 °C, then 1 hour at room temperature.

-

Wash the organic layer with dilute HCl (1M) to remove pyridine. Dry over

and concentrate.

Step 3: Alcoholysis and Decarboxylation

-

Dissolve the acyl-Meldrum's intermediate in absolute Ethanol.

-

Reflux the solution for 3–4 hours. Observation: Vigorous evolution of

. -

Concentrate the solvent.[2]

-

Purification: Distill under high vacuum (approx. 105 °C @ 1.5 mmHg) to obtain the pure title compound.

Reactivity & Applications

The primary utility of Ethyl 4-cyclopropyl-3-oxobutanoate is in the synthesis of heterocycles. The 1,3-dicarbonyl system reacts with binucleophiles to form 5- or 6-membered rings.

Pyrazole Synthesis (Kinase Inhibitor Scaffolds)

Reaction with hydrazines yields 3-cyclopropylmethyl-pyrazoles. This is a standard reaction in the synthesis of drugs targeting enzymes like CDK or p38 MAP kinase.

Protocol:

-

Dissolve

-keto ester in Ethanol. -

Add Hydrazine hydrate (or substituted hydrazine) (1.1 equiv).

-

Stir at RT (or reflux for substituted hydrazines).

-

Product precipitates or is isolated via extraction.

Knoevenagel Condensation

The active methylene at

Safety and Handling (MSDS Summary)

| Hazard Class | GHS Code | Statement |

| Skin Irritation | H315 | Causes skin irritation.[3] |

| Eye Irritation | H319 | Causes serious eye irritation.[3] |

| STOT-SE | H335 | May cause respiratory irritation.[3] |

Handling Precautions:

-

Storage: Store under inert gas (

or Ar) at 2–8 °C. -

PPE: Chemical-resistant gloves (Nitrile), safety goggles, and lab coat. Work within a fume hood.

-

Spill: Absorb with sand or vermiculite. Neutralize with dilute sodium carbonate if necessary.

References

-

PubChem Compound Summary. Ethyl 4-cyclopropyl-3-oxobutanoate (CID 21099281).[3][4] National Center for Biotechnology Information. [Link]

-

Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis.[1] 2. A general and versatile synthesis of β-keto esters. Journal of Organic Chemistry, 43(10), 2087–2088. [Link]

-

Waser, J. (2016). Cyclization of Cyclopropyl Carbonyls and the Homo-Nazarov Reaction.[1][5] CHIMIA, 70(6), 396. [Link]

Sources

The Cyclopropane Pharmacophore: Structural Dynamics and Biological Efficacy

[1]

Executive Summary

The cyclopropane ring is not merely a structural linker; it is a high-energy pharmacophore that bridges the gap between aliphatic and olefinic character. With a ring strain of ~27.5 kcal/mol and unique Walsh orbital hybridization (approx.[1]

The "Banana Bond" Paradigm: Physicochemical Foundations

To deploy cyclopropanes effectively, one must understand the underlying physics that drive their biological interactions.

Electronic Hybridization and Acidity

Unlike standard alkanes (

-

Biological Implication: The exocyclic C-H bonds are shorter and more acidic (

~46) than typical alkanes ( -

The "Banana Bond": The bent bonds allow for

-like conjugation with adjacent unsaturated systems (e.g., phenyl rings in Tranylcypromine), altering the electronic landscape of the drug molecule without adding the metabolic liability of a double bond.

Lipophilicity and Fsp3

Replacing a gem-dimethyl or isopropyl group with a cyclopropane often lowers logP (lipophilicity) while maintaining steric bulk. This modification increases the fraction of

Strategic Applications in Drug Design

The Metabolic Shield (Blocking CYP Oxidation)

Cytochrome P450 enzymes typically attack electron-rich C-H bonds. The high bond dissociation energy (BDE) of cyclopropyl C-H bonds (~106 kcal/mol vs. ~98 kcal/mol for secondary alkyls) makes them resistant to hydrogen atom abstraction.

-

Case Study: Pitavastatin . The cyclopropyl group replaces the isopropyl group found in other statins. This substitution diverts metabolism away from CYP3A4, reducing drug-drug interactions (DDIs) compared to Simvastatin.

The Conformational Lock

Cyclopropanes fix the bioactive conformation of peptide mimetics.

-

Mechanism: The rigid geometry restricts the rotation of the

and -

Example: 1-Aminocyclopropanecarboxylic acid (ACC) is a constrained analog of glycine/alanine, used to probe the stereochemical requirements of NMDA receptors.

The "Suicide" Trap (Mechanism-Based Inhibition)

In specific contexts, the ring strain is a loaded spring. When oxidized by enzymes like Monoamine Oxidase (MAO) or CYP450, the ring can open to form a reactive radical species that covalently binds to the enzyme, permanently disabling it.

Mechanism of Action: Tranylcypromine (TCP)

Tranylcypromine (trans-2-phenylcyclopropylamine) is the archetype of cyclopropane-driven enzyme inactivation. It functions as an irreversible inhibitor of MAO-A and MAO-B.[2][3]

Mechanistic Pathway

-

Substrate Binding: TCP binds to the active site of MAO near the FAD cofactor.

-

Single Electron Transfer (SET): MAO attempts to oxidize the amine, removing one electron to form a radical cation.

-

Ring Opening: The radical cation is unstable; the strain energy drives the homolytic cleavage of the cyclopropane C1-C2 bond.

-

Covalent Adduct Formation: The resulting carbon-centered radical attacks the flavin ring of FAD (typically at C4a or N5), forming a stable covalent bond and killing enzyme activity.

Visualization of MAO Inhibition

The following diagram illustrates the Single Electron Transfer (SET) mechanism leading to irreversible inhibition.

Figure 1: Mechanism-based inactivation of Monoamine Oxidase (MAO) by Tranylcypromine via radical ring opening.[2]

Quantitative Analysis of Cyclopropane Drugs

The following table summarizes key FDA-approved agents where the cyclopropane moiety is critical to the biological profile.

| Drug Name | Therapeutic Class | Target | Role of Cyclopropane | Key Metric/Outcome |

| Tranylcypromine | Antidepressant | MAO-A/B | Warhead: Covalent inhibitor via ring opening.[2] | Irreversible inhibition (duration > PK half-life). |

| Ciprofloxacin | Antibiotic | DNA Gyrase | Potency: N1-cyclopropyl increases potency vs. ethyl. | MIC (E. coli) improved 5-10x over analogs. |

| Pitavastatin | Statin | HMG-CoA Reductase | Metabolic Shield: Prevents CYP3A4 oxidation. | High bioavailability; minimal CYP3A4 interaction. |

| Glecaprevir | Antiviral (HCV) | NS3/4A Protease | Conformational: Vinylcyclopropane fits S1' pocket. | pM potency against multiple HCV genotypes. |

| Trametinib | Anticancer | MEK1/2 | Solubility/Fit: Cyclopropyl-amine improves binding. | Picomolar IC50 (0.6 nM for MEK1). |

Technical Protocol: Synthesis and Bioassay of Cyclopropane Amides

Objective: Synthesize a cyclopropane-carboxamide derivative and evaluate antimicrobial activity. This workflow demonstrates the Corey-Chaykovsky reaction, the industry standard for accessing these scaffolds.

Synthetic Workflow (Step-by-Step)

Reagents:

-

Substituted Benzaldehyde[4]

-

Malonic acid[4]

-

Trimethylsulfoxonium iodide (TMSOI)

-

Sodium Hydride (NaH)

-

EDCI/HOBt (Coupling agents)

Protocol:

-

Knoevenagel Condensation (Intermediate Formation):

-

Dissolve benzaldehyde (10 mmol) and malonic acid (12 mmol) in pyridine (20 mL).

-

Add piperidine (0.5 mL) as catalyst. Reflux at 90°C for 6 hours.

-

Validation: Monitor TLC for disappearance of aldehyde.

-

Acidify with HCl, filter precipitate to obtain Cinnamic Acid derivative.

-

-

Corey-Chaykovsky Cyclopropanation (The Critical Step):

-

Safety: Perform under inert atmosphere (

). NaH releases -

Suspend NaH (60% dispersion, 15 mmol) in dry DMSO/THF (1:1).

-

Add Trimethylsulfoxonium iodide (15 mmol) portion-wise at 0°C. Stir 30 min to form the ylide (solution becomes clear/yellow).

-

Add the Cinnamic Acid ester (methyl ester form) dropwise.

-

Stir at 25°C for 4 hours.

-

Workup: Quench with saturated

. Extract with Ethyl Acetate. -

Outcome:Trans-cyclopropane carboxylate .

-

-

Amidation (Functionalization):

-

Hydrolyze ester to acid (LiOH, THF/Water).

-

Dissolve acid in DMF. Add EDCI (1.2 eq) and HOBt (1.2 eq). Stir 15 min.

-

Add target amine (e.g., aniline derivative). Stir 12h at RT.

-

Purify via column chromatography.

-

Antimicrobial Bioassay (MIC Determination)

Method: Broth Microdilution (CLSI Standards).

-

Inoculum: Prepare

CFU/mL of S. aureus (ATCC 25923). -

Dosing: Dissolve cyclopropane derivative in DMSO. Serial dilute in Mueller-Hinton broth (range 128

g/mL to 0.25 -

Incubation: 37°C for 24 hours.

-

Readout: The MIC is the lowest concentration showing no visible turbidity.

-

Control: Ciprofloxacin (Positive control, expected MIC < 1

g/mL).

-

Workflow Visualization

Figure 2: Synthetic workflow for accessing bioactive cyclopropane carboxamides.

Future Perspectives: The C-H Activation Frontier

The future of cyclopropane biology lies in divergent synthesis . Recent advances in Palladium-catalyzed C(sp3)-H activation allow for the direct functionalization of the cyclopropane ring after it has been installed. This allows medicinal chemists to "scan" the ring with different substituents (fluorine, methyl, aryl) to fine-tune metabolic stability without rebuilding the scaffold from scratch.

References

-

Cyclopropane Derivatives and their Diverse Biological Activities . Docentes FCT NOVA.

-

Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates . Future Medicinal Chemistry.

-

The Cyclopropyl Group in Medicinal Chemistry . Scientific Update.

-

Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane . Molecules (MDPI).

-

Tranylcypromine – Knowledge and References . Taylor & Francis.

-

Metabolism of cyclopropyl groups . Hypha Discovery.

-

Unravelling the target landscape of tranylcypromines for new drug discovery . Acta Pharmaceutica Sinica B.

The Role of Cyclopropane in Medicinal Chemistry: A Technical Guide

The cyclopropyl moiety is not merely a structural spacer; it is a high-energy, electronic modulator that medicinal chemists deploy to alter the fate of a drug candidate. Its unique "banana bonds" (Walsh orbitals) impart character intermediate between an alkane and an alkene, allowing it to serve as a metabolic blockade, a conformational lock, or a bioisostere for carbonyls and olefins.

This guide details the physicochemical mechanics, strategic utility, and synthetic protocols for leveraging cyclopropane in modern drug discovery.

Executive Summary

The cyclopropane ring is a "privileged structure" in medicinal chemistry.[1] Unlike standard alkyl chains, its significant ring strain (~27.5 kcal/mol) and unique orbital hybridization (

Part 1: The Physicochemical Foundation

To use cyclopropane effectively, one must understand its electronic anomaly. It behaves less like a saturated alkane and more like an unsaturated system due to its electronic structure.

Electronic Structure: The Walsh Orbital Model

The geometry of cyclopropane forces the inter-nuclear angle to be 60°, but the carbon atoms cannot rehybridize sufficiently to meet this angle with standard

-

Bent Bonds: The orbitals overlap at an angle (~104°), creating "banana bonds" outside the internuclear axis.

-

Hybridization Split:

Impact on Basicity and Lipophilicity

The increased

-

Basicity Modulation: An amine attached to a cyclopropane (cyclopropylamine) is less basic than its isopropyl counterpart.[2][3] This is critical for optimizing permeability and reducing hERG liability.

-

Lipophilicity: Cyclopropyl groups often lower

compared to isopropyl or ethyl groups due to the "polarity" of the strained bonds, improving solubility.

Visualization: Electronic Character

The following diagram illustrates the dual nature of cyclopropane: its

Caption: The Walsh orbital model explains the divergent reactivity: internal bonds behave like alkenes (conjugation), while external bonds behave like alkenes (acidity).[2][3]

Part 2: Strategic Applications in Drug Design

Metabolic Blocking (The "Magic Cyclopropyl")

Replacing a gem-dimethyl or ethyl group with a cyclopropane is a standard tactic to block metabolic soft spots.[2][3]

-

Mechanism: Cytochrome P450 enzymes typically oxidize C-H bonds via hydrogen atom abstraction.[3][5] The C-H bonds of cyclopropane are stronger (higher BDE ~106 kcal/mol) than secondary alkyl C-H bonds (~95 kcal/mol), making abstraction kinetically unfavorable.[3]

-

Risk (Suicide Inhibition): While stable to abstraction, cyclopropylamines can undergo Single Electron Transfer (SET) oxidation, forming a radical cation that opens the ring and covalently binds to the P450 heme iron.[3] This mechanism must be screened early.[3]

Conformational Locking

Cyclopropane restricts the conformational freedom of a molecule, reducing the entropic penalty (

-

Peptidomimetics: In protease inhibitors (e.g., HCV, COVID-19), a cyclopropane fused to a proline ring locks the backbone into a specific

-strand geometry, dramatically increasing potency.[2][3] -

Vector Positioning: It rigidly orients substituents in 3D space (cis/trans isomers), allowing precise probing of hydrophobic pockets.[2][3]

Bioisosterism[2][3]

-

Alkene Isostere: Mimics the electronics and planarity of a double bond without the metabolic liability of epoxidation.

-

Carbonyl Isostere: The dipole and shape can mimic a ketone.

Part 3: Synthetic Methodologies

The installation of a cyclopropane ring requires overcoming the enthalpy of ring strain. The choice of method depends heavily on the substrate's sensitivity and the required stereochemistry.

Protocol A: Simmons-Smith Cyclopropanation (Furukawa Modification)

This is the gold standard for converting alkenes to cyclopropanes with retention of stereochemistry.[2][3] It uses a zinc carbenoid species.

Target: Conversion of an allylic alcohol or electron-rich alkene.

Reagents: Diethylzinc (

Step-by-Step Protocol:

-

Preparation (Inert Atmosphere): Flame-dry a round-bottom flask and purge with Argon. Add the alkene substrate (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.5 M).

-

Carbenoid Formation: Cool the solution to 0°C. Add

(2.0 equiv, 1.0 M in hexanes) dropwise.[3] Caution: Pyrophoric.[3] -

Reagent Addition: Add

(2.0 equiv) dropwise.[2][3] The solution may turn slightly cloudy as the active species ( -

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–12 hours. Monitor by TLC/LCMS.[3]

-

Quench (Critical): Cool to 0°C. Quench slowly with saturated aqueous

. Vigorous gas evolution may occur.[3] -

Workup: Extract with DCM, wash with

and brine. Dry over -

Purification: Silica gel chromatography.

Why this method? The zinc carbenoid coordinates with proximal heteroatoms (like the oxygen in allylic alcohols), directing the cyclopropanation to the syn face with high stereocontrol.

Protocol B: Transition Metal-Catalyzed Diazo Insertion

Used for electron-rich alkenes or when specific chiral catalysts are needed for enantioselectivity.[2][3]

Reagents: Ethyl diazoacetate (EDA),

Synthesis Decision Tree

Caption: Decision matrix for selecting the optimal cyclopropanation methodology based on substrate electronics and functional groups.

Part 4: Case Studies & Clinical Impact

Comparative Data: Cyclopropane vs. Alkyl Groups

The following table highlights why a chemist would swap an isopropyl group for a cyclopropyl group.

| Property | Isopropyl Group ( | Cyclopropyl Group ( | Medicinal Chemistry Implication |

| C-H Bond Strength | ~95 kcal/mol ( | ~106 kcal/mol | Cyclopropane is far more resistant to oxidative metabolism (CYP450).[2][3] |

| Amine Basicity (pKa) | ~10.6 (Isopropylamine) | ~9.1 (Cyclopropylamine) | Lower pKa improves permeability and reduces lysosomal trapping/hERG binding.[2][3] |

| Lipophilicity ( | Baseline | -0.1 to -0.3 | Cyclopropane is slightly more polar, improving solubility.[2][3] |

| Conformation | Rotatable | Rigid | Reduces entropy penalty; locks bioactive conformation.[3] |

Drug Case Studies

Nirmatrelvir (Paxlovid) – COVID-19 Protease Inhibitor [2][3][6][7][8][9]

-

Structure: Contains a 6,6-dimethyl-3-azabicyclo[3.1.0]hexane system.[2][3]

-

Role: This fused cyclopropyl-proline motif acts as a rigid mimic of the Leucine side chain found in the natural substrate.[3]

-

Benefit: The cyclopropane ring locks the P2 position into the optimal shape to fill the S2 hydrophobic pocket of the 3CL protease, maximizing van der Waals interactions while minimizing the entropic cost of binding.

Lenacapavir – HIV Capsid Inhibitor [2][3][10][11]

-

Structure: Features a complex fused cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl moiety.[2][3]

-

Role: The cyclopropane is integral to the rigidity of the tricyclic core.

-

Benefit: It enforces a specific curvature that allows the molecule to bind at the interface of two capsid monomers (hexamer), stabilizing the capsid to the point of dysfunction (preventing disassembly).

Ciprofloxacin – Fluoroquinolone Antibiotic [2][3]

-

Role: Replaced the N1-ethyl group of Norfloxacin.[3]

-

Benefit: The cyclopropyl group provides optimal steric bulk to fill the hydrophobic pocket in DNA gyrase, resulting in significantly higher potency against Gram-negative bacteria compared to the ethyl analog.

References

-

The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. European Journal of Medicinal Chemistry, 2025. 12[2][3][6][9][10][13][14][15]

-

Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes. Drug Metabolism and Disposition, 2005. 16[2][3][10][13]

-

Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs. Molecules, 2023.[1] 17[2][3][10][13]

-

Discovery of Lenacapavir: First-in-Class Twice-Yearly Capsid Inhibitor for HIV‑1 Treatment. Journal of Medicinal Chemistry, 2021.[2][3] 13[2][3][6][9][10][13][15]

-

Total synthesis of antiviral drug, nirmatrelvir (PF-07321332). Journal of Chemical Sciences, 2022.[3] 6[2][3][6][9][10][13][14][15][18]

-

Conformational preferences and basicities of monofluorinated cyclopropyl amines. Organic & Biomolecular Chemistry, 2008. 19[2][3][10]

Sources

- 1. Simmons-Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lenacapavir - Wikipedia [en.wikipedia.org]

- 3. Nirmatrelvir - Wikipedia [en.wikipedia.org]

- 4. Cyclopropylamine CAS#: 765-30-0 [m.chemicalbook.com]

- 5. youtube.com [youtube.com]

- 6. repository.ias.ac.in [repository.ias.ac.in]

- 7. Nirmatrelvir | C23H32F3N5O4 | CID 155903259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. medium.com [medium.com]

- 11. Lenacapavir | C39H32ClF10N7O5S2 | CID 133082658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of Lenacapavir: First-in-Class Twice-Yearly Capsid Inhibitor for HIV‑1 Treatment and Pre-exposure Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference [frontiersin.org]

- 16. Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Conformational preferences and basicities of monofluorinated cyclopropyl amines in comparison to cyclopropylamine and 2-fluoroethylamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Ethyl 4-cyclopropyl-2,4-dioxobutanoate: A Guide to Chemical Stability and Optimal Storage

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-cyclopropyl-2,4-dioxobutanoate is a β-keto ester of significant interest in synthetic chemistry, serving as a versatile building block for more complex molecules, including pharmaceutical intermediates. Its unique structure, featuring a 1,3-dicarbonyl system and a cyclopropyl moiety, imparts specific reactivity that is valuable for carbon-carbon bond formation. However, this same structural arrangement presents inherent stability challenges. The integrity of this reagent is paramount for the reproducibility of synthetic procedures and the purity of downstream products. This guide provides a comprehensive analysis of the factors governing the stability of Ethyl 4-cyclopropyl-2,4-dioxobutanoate, details potential degradation pathways, and establishes rigorous protocols for its storage and handling to ensure its long-term viability in a research and development setting.

The Chemical Profile: Understanding Inherent Stability

The stability of Ethyl 4-cyclopropyl-2,4-dioxobutanoate is intrinsically linked to its nature as a 1,3-dicarbonyl compound. This functionality dictates its electronic properties, reactivity, and susceptibility to degradation.

Keto-Enol Tautomerism

A defining characteristic of 1,3-dicarbonyl compounds is their existence as a dynamic equilibrium of keto and enol tautomers.[1][2] The methylene protons situated between the two carbonyl groups are significantly acidic, facilitating their removal and the subsequent formation of a resonance-stabilized enolate anion.[3] This enolate is a common intermediate in the tautomerization process. The enol form is stabilized by the formation of a conjugated π-system and, critically, by a strong intramolecular hydrogen bond that creates a stable six-membered pseudo-ring.[1] This equilibrium is not merely a chemical curiosity; the presence of the enol tautomer influences the compound's reactivity and can be a factor in its stability profile.

Caption: Keto-enol equilibrium of Ethyl 4-cyclopropyl-2,4-dioxobutanoate.

Primary Degradation Pathways

Understanding the potential routes of chemical degradation is critical for developing effective storage strategies. For a β-keto ester, the most significant risks are associated with hydrolysis and, to a lesser extent, oxidation.

Hydrolytic Cleavage and Subsequent Decarboxylation

The ester functional group is susceptible to hydrolysis under both acidic and basic conditions. This is the most probable and concerning degradation pathway for Ethyl 4-cyclopropyl-2,4-dioxobutanoate under improper storage conditions (e.g., exposure to moisture, acidic or basic contaminants).

-

Ester Hydrolysis: The ethyl ester is cleaved, yielding ethanol and the corresponding β-keto acid, 4-cyclopropyl-2,4-dioxobutanoic acid.

-

Decarboxylation: β-keto acids are notoriously unstable and readily undergo decarboxylation, especially upon gentle heating, to lose carbon dioxide.[4]

This cascade reaction is effectively irreversible and results in the formation of 1-cyclopropylpropane-1,3-dione, a compound with a different molecular weight and reactivity profile, thus compromising the integrity of the starting material.

Caption: Primary hydrolytic degradation pathway.

Oxidative Degradation

The active methylene/methine carbon, due to its acidity and participation in the enol/enolate system, can be a site for oxidative degradation. While less common than hydrolysis under typical storage, exposure to atmospheric oxygen, particularly in the presence of light or trace metal impurities, can lead to the formation of undesired byproducts over extended periods.

Recommended Storage and Handling Protocols

A multi-faceted approach is required to mitigate the identified degradation risks. The following protocols are designed to preserve the purity and stability of Ethyl 4-cyclopropyl-2,4-dioxobutanoate for long-term storage.

Core Storage Conditions

The conflicting advice from various suppliers—ranging from "room temperature" to more stringent conditions—underscores the need for a scientifically grounded, conservative approach.[5][6][7]

| Parameter | Recommendation | Rationale |

| Temperature | 2–8 °C (Refrigerated) | Reduces the rate of all potential degradation reactions, including hydrolysis and slow oxidation. While some suppliers suggest room temperature, lower temperatures provide a significantly better long-term stability profile.[5][6] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric moisture, directly inhibiting the primary hydrolytic degradation pathway.[6] It also minimizes the risk of slow oxidation of the active methylene/enol system. |

| Light | Amber Glass Vial / Protect from Light | Prevents potential photolytic degradation. UV light can provide the activation energy for unwanted side reactions.[7] |

| Container | Glass vial with PTFE-lined cap | Ensures an inert storage environment. The PTFE liner provides a superior seal against moisture ingress and prevents leaching or reaction with the cap material. |

| Purity | Use high-purity material (≥98%) | Impurities, particularly acidic or basic residues from synthesis, can act as catalysts for degradation.[5] |

Handling Procedures

Proper handling is as crucial as storage to prevent contamination and degradation during use.

-

Equilibration: Before opening, allow the container to warm to room temperature to prevent condensation of atmospheric moisture onto the cold compound.

-

Inert Atmosphere Transfer: Whenever possible, handle the material under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) to minimize exposure to air and moisture.

-

Aliquotting: For frequent use, it is advisable to aliquot the bulk material into smaller, single-use vials. This practice prevents repeated exposure of the entire stock to the atmosphere.

Experimental Protocol: Stability Assessment

To ensure the compound's suitability for a specific application, particularly after long-term storage or for use in sensitive assays, a forced degradation study is recommended. This self-validating system provides empirical data on the stability of your specific lot.

Forced Degradation Workflow

This protocol is designed to intentionally stress the compound to rapidly identify its primary degradation products and assess its stability profile.

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology

-

Stock Solution Preparation: Prepare a stock solution of Ethyl 4-cyclopropyl-2,4-dioxobutanoate at a concentration of ~1 mg/mL in a non-reactive solvent like acetonitrile (ACN).

-

Sample Treatment: Dispense the stock solution into separate vials for each stress condition.

-

Control (T=0): Immediately dilute and analyze. Store another aliquot at -20°C.

-

Acidic: Add an equal volume of 0.1 M HCl.

-

Basic: Add an equal volume of 0.1 M NaOH.

-

Oxidative: Add an equal volume of 3% H₂O₂.

-

Thermal: Place the vial in a 60°C oven or water bath.

-

Photolytic: Expose the solution in a quartz cuvette or photostability chamber according to ICH Q1B guidelines.

-

-

Incubation: Incubate the samples for a defined period (e.g., 24 or 48 hours) at room temperature (except for the thermal sample).

-

Analysis:

-

Neutralize the acidic and basic samples before injection if necessary.

-

Analyze all samples, including the T=0 control, by a stability-indicating HPLC method (e.g., C18 column with a water/acetonitrile gradient and UV detection at ~260 nm).

-

Couple the HPLC to a mass spectrometer (LC-MS) to obtain mass information for any new peaks that appear.

-

Interpreting Results

By comparing the chromatograms of the stressed samples to the control, you can:

-

Confirm the Primary Degradation Pathway: Expect significant degradation in the acidic and basic samples, corresponding to the hydrolytic pathway.

-

Identify Degradants: The mass of the major degradation product should correspond to the decarboxylated molecule.

-

Assess Inherent Stability: Minimal degradation under thermal and photolytic conditions would indicate good stability with respect to those stressors.

Conclusion

While Ethyl 4-cyclopropyl-2,4-dioxobutanoate is a powerful synthetic intermediate, its 1,3-dicarbonyl structure renders it susceptible primarily to hydrolysis and subsequent decarboxylation. Generic storage advice is insufficient to guarantee its long-term integrity. Adherence to the rigorous storage protocols outlined in this guide—specifically, refrigerated storage under an inert atmosphere and protected from light—is essential for mitigating these risks. By understanding the underlying chemical principles and implementing robust handling and validation procedures, researchers can ensure the reliability and purity of this valuable reagent, leading to more consistent and successful scientific outcomes.

References

- Furman Chemistry 120. (n.d.). Enolate Anion Stability of 1,3-Dicarbonyl Compounds. PBworks.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

-

LoPachin, R. M., et al. (2014). Protective Properties of 2-Acetylcyclopentanone in a Mouse Model of Acetaminophen Hepatotoxicity. ResearchGate. Retrieved from [Link]

-

Winfield Solutions, LLC. (n.d.). Material Safety Data Sheet. Greenbook.net. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-cyclopropyl-2,4-dioxobutanoate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Thermodynamically stable enols: 1,3-dicarbonyl compounds [ns1.almerja.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Furman Chemistry 120: Organic / Enolate Anion Stability of 1,3-Dicarbonyl Compounds [furmanchm120.pbworks.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemscene.com [chemscene.com]

- 6. 21080-80-8|Ethyl 4-cyclopropyl-2,4-dioxobutanoate|BLD Pharm [bldpharm.com]

- 7. 21080-80-8 | Ethyl 4-cyclopropyl-2,4-dioxobutanoate | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]

Theoretical Studies on Cyclopropyl Ring Strain and Reactivity

Content Type: Technical Whitepaper Audience: Computational Chemists, Medicinal Chemists, and Process Scientists

Executive Summary

Cyclopropane represents a singularity in organic chemistry: a kinetically stable molecule possessing thermodynamic instability comparable to high-energy explosives.[1] With a ring strain energy (RSE) of ~27.5 kcal/mol, it functions as a "spring-loaded" synthon.[2] For the drug developer, this motif offers a unique trifecta: metabolic robustness due to high C–H bond strength, bioisosteric equivalence to alkenes via Walsh orbital conjugation, and rigid conformational control.

This guide dissects the theoretical underpinnings of cyclopropyl strain, provides validated computational protocols for quantifying this energy, and details the mechanistic pathways of Donor-Acceptor Cyclopropanes (DACs).

Theoretical Foundations of Ring Strain[3][4]

The Strain Anomaly

Classically, Baeyer strain theory predicted that deviation from the ideal 109.5° tetrahedral angle drives instability. However, cyclopropane (60° bond angle) and cyclobutane (90° bond angle) exhibit nearly identical total strain energies (~27.5 vs. 26.5 kcal/mol). This anomaly cannot be explained by angle strain alone.[1]

Modern theoretical studies attribute this to two competing factors:

-

Angle Strain (Baeyer): Dominant in cyclopropane.[1]

-

Torsional Strain (Pitzer): Dominant in cyclobutane (planar conformation forces eclipsing interactions).[1]

Bonding Models: Coulson-Moffitt vs. Walsh

To rationalize why cyclopropane is stable enough to exist despite this strain, two primary quantum mechanical models are employed.

-

Coulson-Moffitt (Bent Bonds): Assumes

hybridization.[3][4] To maintain orbital overlap, the orbitals do not point along the internuclear axis (60°) but are canted outward (interorbital angle ~104°). This results in "banana bonds" with weaker overlap ( -

Walsh Orbitals (The Conjugative Model): Assumes

hybridization at the carbons.[1][5] The unhybridized

Visualization: Bonding Topologies

The following diagram contrasts the orbital interactions in these two models.

Caption: Comparison of Bent Bond topology (left) vs. Walsh Orbitals (right) highlighting the sp2 character responsible for conjugation.

Computational Protocol: Quantifying Strain

The Homodesmotic Reaction Standard

Calculating Ring Strain Energy (RSE) requires a hypothetical reference state.[1] Simple isodesmic reactions (conserving bond types) often fail to cancel errors related to protobranching.[1] Homodesmotic reactions are the gold standard; they conserve the number of atoms, bond types, and hybridization states of all atoms.

Formula:

Reaction Scheme:

Step-by-Step Workflow

This protocol ensures reproducibility and cancels systematic errors in DFT calculations.[1]

Step 1: Conformational Sampling

-

Tool: CREST (xTB) or Auto3D.[1]

-

Objective: Identify global minima. Cyclopropane is rigid, but substituents (e.g., in DACs) require exhaustive sampling.

Step 2: Geometry Optimization

-

Theory Level: M06-2X/6-311+G(d,p) or

B97X-D/def2-TZVPP. -

Reasoning: M06-2X captures dispersion forces critical for accurate thermodynamics in strained systems.[1]

-

Check: Ensure no imaginary frequencies (NImag=0).

Step 3: Single Point Energy & Solvation

-

Theory Level: DLPNO-CCSD(T)/cc-pVTZ (if feasible) or B3LYP-D3(BJ)/def2-QZVP.

-

Solvation: SMD model (e.g., in Dichloromethane or Water).

Step 4: RSE Calculation

Calculate the energy difference:

Reactivity Profile: Donor-Acceptor Cyclopropanes (DACs)[2][8][9][10]

The Push-Pull Mechanism

DACs are substituted with an electron donor (D) and an electron acceptor (A) on vicinal carbons. This substitution polarizes the C–C bond, effectively "activating" the spring.[1]

-

Donor (D): Aryl, Alkoxy, Amino (Stabilizes positive charge buildup).

-

Acceptor (A): Carbonyl, Nitro, Sulfonyl (Stabilizes negative charge buildup).

The reactivity is driven by the release of strain combined with the stabilization of the zwitterionic intermediate (or transition state character).[1]

Activation Pathways

-

Lewis Acid Catalysis: Coordinates to the Acceptor, increasing electron demand and weakening the distal C–C bond.[1]

-

Nucleophilic Attack: Direct attack on the donor-substituted carbon (homo-Michael addition).[1]

Caption: Mechanistic bifurcation of DACs: Concerted cycloaddition vs. Stepwise zwitterionic ring opening.

Applications in Drug Design[11][12]

Metabolic Stability vs. Toxicity

The cyclopropyl group is a double-edged sword in medicinal chemistry.[1][6]

-

Stability (The Shield): The C–H bonds in cyclopropane possess high

-character (~33% vs 25% in alkanes). This increases the Bond Dissociation Energy (BDE) to ~106 kcal/mol, making them resistant to Hydrogen Atom Transfer (HAT) by Cytochrome P450 enzymes. -

Toxicity (The Trap): If a radical is formed (e.g., on an adjacent amine, as in Trovafloxacin), the ring can open rapidly (

) to form a reactive alkyl radical, which may covalently bind to proteins (immune-mediated toxicity).

Bioisosterism Table

| Feature | Cyclopropyl Replacement | Mechanism / Rationale |

| Alkene (-CH=CH-) | Cyclopropane | Walsh orbitals mimic |

| Gem-Dimethyl | Cyclopropane | Reduces steric clash; locks conformation; prevents metabolic demethylation.[1] |

| Phenyl Ring | Cyclopropane | Acts as a rigid spacer; reduces lipophilicity (LogP) and molecular weight.[1] |

| Carbonyl | Cyclopropanone (rare) | Hydrate formation mimics transition states (e.g., protease inhibitors). |

References

-

Strain Energy & Homodesmotic Reactions

-

Bonding Models (Walsh vs Coulson-Moffitt)

-

Donor-Acceptor Cyclopropanes

-

Medicinal Chemistry Applications

-

Computational Protocols

Sources

- 1. youtube.com [youtube.com]

- 2. Exploring crystal-state vs. solution-based reactivity of donor–acceptor cyclopropanes [comptes-rendus.academie-sciences.fr]

- 3. Walsh Cyclopropane Molecular Orbitals [homepages.bluffton.edu]

- 4. Coulson and Moffitt’s Modification, Sachse Mohr’s Theory (Theory of Strainless Rings) | Pharmaguideline [pharmaguideline.com]

- 5. catalogimages.wiley.com [catalogimages.wiley.com]

- 6. hyphadiscovery.com [hyphadiscovery.com]

- 7. A semi-homodesmotic approach for estimating ring strain energies (RSEs) of highly substituted cyclopropanes that minimizes use of acyclic references and cancels steric interactions: RSEs for c-C3R6 that make sense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. 4.3 Stability of Cycloalkanes: Ring Strain - Organic Chemistry | OpenStax [openstax.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Diastereoselective ring opening of fully-substituted cyclopropanes via intramolecular Friedel–Crafts alkylation - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03832A [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scientificupdate.com [scientificupdate.com]

- 15. taylorfrancis.com [taylorfrancis.com]

An In-depth Technical Guide to the Commercial Sourcing and Quality Verification of Ethyl 4-cyclopropyl-2,4-dioxobutanoate